molecular formula C16H15ClN2O4 B6749668 N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide

N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide

Cat. No.: B6749668
M. Wt: 334.75 g/mol
InChI Key: GGTULQSGAMUQFW-UHFFFAOYSA-N
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Description

N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxepin ring fused with a pyridine carboxamide moiety, which contributes to its distinctive chemical properties.

Properties

IUPAC Name

N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-9-5-13(20)10(8-18-9)16(21)19-12-7-15-14(6-11(12)17)22-3-2-4-23-15/h5-8H,2-4H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTULQSGAMUQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC2=CC3=C(C=C2Cl)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxepin ring, followed by the introduction of the chloro substituent. The pyridine carboxamide moiety is then synthesized separately and coupled with the benzodioxepin intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro substituent on the benzodioxepin ring can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxepin compounds.

Scientific Research Applications

N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-2-fluoro-4-(methanesulfonamido)benzenesulfonamide
  • N-[1-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethyl]furan-2-carboxamide

Uniqueness

Compared to similar compounds, N-(7-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

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